molecular formula C16H14N4OS B8495131 1-Benzothiazol-6-yl-3-(4-methylpyridin-3-yl)imidazolidin-2-one

1-Benzothiazol-6-yl-3-(4-methylpyridin-3-yl)imidazolidin-2-one

Cat. No.: B8495131
M. Wt: 310.4 g/mol
InChI Key: GHGZEBQWFIPOQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzothiazol-6-yl-3-(4-methylpyridin-3-yl)imidazolidin-2-one is a complex organic compound that contains a benzothiazole ring, a pyridine ring, and an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzothiazol-6-yl-3-(4-methylpyridin-3-yl)imidazolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Formation of Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.

    Formation of Imidazolidinone Moiety: This involves the reaction of an appropriate amine with an isocyanate or carbodiimide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Benzothiazol-6-yl-3-(4-methylpyridin-3-yl)imidazolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

1-Benzothiazol-6-yl-3-(4-methylpyridin-3-yl)imidazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzothiazol-6-yl-3-(4-methylpyridin-3-yl)imidazolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzothiazol-6-yl-3-(4-methylpyridin-3-yl)imidazolidin-2-one is unique due to its specific combination of functional groups and ring structures. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H14N4OS

Molecular Weight

310.4 g/mol

IUPAC Name

1-(1,3-benzothiazol-6-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one

InChI

InChI=1S/C16H14N4OS/c1-11-4-5-17-9-14(11)20-7-6-19(16(20)21)12-2-3-13-15(8-12)22-10-18-13/h2-5,8-10H,6-7H2,1H3

InChI Key

GHGZEBQWFIPOQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)N2CCN(C2=O)C3=CC4=C(C=C3)N=CS4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using the same reaction conditions as in Example 14, 1-(4-methyl-pyridin-3-yl)-imidazolidin-2-one (I-14b: 150 mg, 0.847 mmol) was reacted with 6-iodo-benzothiazole (200.93 mg, 0.847 mmol), 1,4-dioxane (20 mL), copper iodide (16.135 mg, 0.0847 mmol), trans-1,2-diamino cyclohexane (0.03 mL, 0.254 mmol) and potassium carbonate (233.97 mg, 1.694 mmol) to afford the crude product. Purification by column chromatography on silica gel (1% MeOH in chloroform) afforded 130 mg of the product (49.6% yield).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
200.93 mg
Type
reactant
Reaction Step Two
Quantity
0.03 mL
Type
reactant
Reaction Step Two
Quantity
233.97 mg
Type
reactant
Reaction Step Two
Quantity
16.135 mg
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
49.6%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.